molecular formula C13H17N5O2 B7101137 N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine

Cat. No.: B7101137
M. Wt: 275.31 g/mol
InChI Key: ILGDVGFQHFOKDD-UHFFFAOYSA-N
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Description

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine is a complex organic compound that features both imidazole and pyridine rings

Properties

IUPAC Name

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-3-13-15-5-7-17(13)6-4-14-12-8-10(2)11(9-16-12)18(19)20/h5,7-9H,3-4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDVGFQHFOKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCNC2=NC=C(C(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with a pyridine derivative under specific reaction conditions. For instance, the imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor . The coupling reaction may involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Hydrogen gas, palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ethylimidazol-1-yl)ethyl]-4-methyl-5-nitropyridin-2-amine is unique due to its combination of imidazole and pyridine rings, which provides a versatile framework for chemical modifications and applications in diverse fields.

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